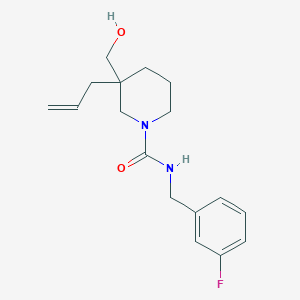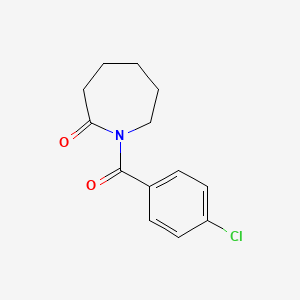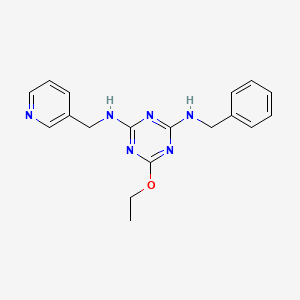
2-benzyl-3-(4-hydroxyphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 2-benzyl-3-(4-hydroxyphenyl)-4(3H)-quinazolinone, involves several steps starting from basic precursors like 2-amino-N-phenyl-benzamide. One method reported involves the preparation of a new quinazolinone compound through cyclization and subsequent characterization (L. Yong, 2005). Another approach involves the oxidative synthesis via benzyl C-H bond amination, highlighting the role of catalysts like 4-hydroxy-TEMPO (B. Han et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by X-ray diffraction analysis, revealing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions. The quinazolinone ring system is approximately planar, indicating stable molecular conformations conducive to various chemical reactions and interactions (Bingbing Liu et al., 2010).
Chemical Reactions and Properties
Quinazolinone compounds undergo various chemical reactions, including cyclization and interaction with nucleophiles. These reactions enable the synthesis of a wide range of derivatives with potential biological activities. For example, the reaction with Schiff bases can lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones (P. Reddy et al., 1986).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. These properties are often determined by the specific substituents on the quinazolinone core and the overall molecular geometry, influencing the material's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with metal ions, define the utility of quinazolinone derivatives in chemical synthesis and potential medicinal applications. For instance, certain quinazolinone compounds exhibit fluorescence and selective metal-ion-sensor properties due to their conformational structure and electronic configuration (S. P. Anthony, 2012).
科学的研究の応用
Synthesis and Structural Analysis
Quinazolinone compounds, including derivatives similar to 2-benzyl-3-(4-hydroxyphenyl)-4(3H)-quinazolinone, have been synthesized and structurally characterized to understand their crystal structure and molecular interactions. For instance, Yong (2005) synthesized a new quinazolinone compound and characterized its crystal structure, revealing a two-dimensional network formed by hydrogen bonds and electrostatic interactions (L. Yong, 2005).
Pharmacological Applications
Antioxidant and Metal-Chelating Properties
Recent research has also highlighted the antioxidant and metal-chelating properties of quinazolinone derivatives. Mravljak et al. (2021) synthesized and evaluated 2-substituted quinazolin-4(3H)-ones for their antioxidant activities, indicating the importance of hydroxyl groups for enhanced antioxidant activity (Janez Mravljak et al., 2021).
Sensor Applications
Quinazolinone derivatives have been utilized in the development of fluorescent chemical sensors. Zhang et al. (2007) synthesized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone for use as a fluoroionophore for Fe(3+) sensitive optochemical sensors, demonstrating excellent selectivity and sensitivity (Xiaobing Zhang et al., 2007).
Corrosion Inhibition
Errahmany et al. (2020) explored quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium, finding that these compounds effectively protect metal surfaces against corrosion (N. Errahmany et al., 2020).
特性
IUPAC Name |
2-benzyl-3-(4-hydroxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-17-12-10-16(11-13-17)23-20(14-15-6-2-1-3-7-15)22-19-9-5-4-8-18(19)21(23)25/h1-13,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHZRSMLZASYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351946 |
Source


|
| Record name | 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(phenylmethyl)- | |
CAS RN |
76253-94-6 |
Source


|
| Record name | 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)

![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)
methanone](/img/structure/B5506318.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)


![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)
![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)
![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)